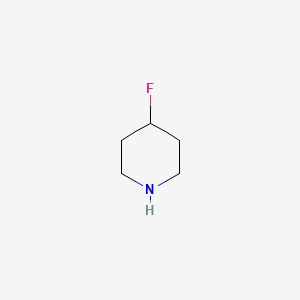

4-Fluoropiperidine

説明

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the realm of medicinal chemistry and organic synthesis. nih.govencyclopedia.pub Its derivatives are integral components in a wide array of pharmaceuticals, spanning over twenty drug classes, including treatments for cancer, Alzheimer's disease, and various infections. nih.govencyclopedia.pub The prevalence of the piperidine scaffold can be attributed to its capacity to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net By enhancing membrane permeability, improving receptor binding, and increasing metabolic stability, the incorporation of a piperidine ring can significantly augment the druglike characteristics of a compound. researchgate.net

In the field of organic synthesis, piperidine derivatives serve as versatile building blocks for the construction of complex molecules. nih.gov Their structural flexibility and the ability to engage in a multitude of chemical transformations make them invaluable starting materials for creating novel therapeutic agents. researchgate.net The strategic use of piperidine and its derivatives continues to be a major focus of research, with thousands of scientific papers published on the topic in recent years, highlighting its enduring importance in the development of new medicines. nih.gov

Role of Fluorine Substitution in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry for fine-tuning the properties of drug candidates. numberanalytics.comijfans.org It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com This is due to fluorine's unique characteristics, which can dramatically alter a molecule's physical, chemical, and biological behavior. numberanalytics.comchimia.ch

Fluorine is the most electronegative element, a property that significantly influences the electronic distribution within a molecule. numberanalytics.comtandfonline.com This can affect several key molecular properties:

pKa: The introduction of fluorine can lower the basicity (pKa) of nearby functional groups, such as amines. ijfans.orgtandfonline.com This modification can be crucial for improving a drug's bioavailability by allowing it to better permeate biological membranes. tandfonline.com

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, or its ability to dissolve in fats and oils. numberanalytics.com This can enhance a compound's ability to cross cell membranes. numberanalytics.com However, the effect is dependent on the position and number of fluorine atoms. numberanalytics.comnih.gov

Conformation: The small size of the fluorine atom, comparable to that of hydrogen, allows it to be incorporated into a molecule without causing significant steric hindrance. tandfonline.com This substitution can, however, influence the molecule's preferred three-dimensional shape, which is critical for its biological activity.

| Property | Impact of Fluorine Substitution |

| pKa | Generally decreases the basicity of nearby amines. tandfonline.com |

| Lipophilicity | Typically increases, enhancing membrane permeability. numberanalytics.com |

| Metabolic Stability | The strong carbon-fluorine bond can block metabolic oxidation. numberanalytics.comijfans.org |

| Binding Affinity | Can be enhanced through various interactions. numberanalytics.comtandfonline.com |

The changes in molecular properties induced by fluorine substitution have profound effects on a drug's biological activity and how it is processed by the body (pharmacokinetics).

Metabolic Stability: One of the most significant advantages of fluorination is the increased metabolic stability it can confer. The carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes like cytochrome P450. ijfans.orgtandfonline.com This can lead to a longer drug half-life and more consistent drug levels in the body. numberanalytics.com

Binding Affinity: Fluorine can enhance the binding affinity of a drug to its target protein. numberanalytics.comtandfonline.com This can occur through direct interactions, such as hydrogen bonding, or by altering the electronic properties of the molecule to favor stronger binding. numberanalytics.comtandfonline.com

Pharmacokinetics: By modulating properties like lipophilicity and metabolic stability, fluorine substitution can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. annualreviews.orgbenthamdirect.com This allows medicinal chemists to optimize the pharmacokinetic properties of a drug candidate to improve its efficacy and safety. numberanalytics.comannualreviews.org

The strategic placement of fluorine atoms within a piperidine scaffold, creating fluorinated piperidines like 4-Fluoropiperidine, combines the beneficial attributes of both the piperidine ring and fluorine substitution. This synergy makes these compounds highly valuable building blocks in the design and synthesis of novel therapeutic agents. sigmaaldrich.comrsc.org

Structure

3D Structure

特性

IUPAC Name |

4-fluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLOOKBLTTXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999438 | |

| Record name | 4-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78197-27-0 | |

| Record name | 4-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoropiperidine and Its Derivatives

Dearomatization-Hydrogenation Processes for Fluorinated Pyridines

A significant advancement in the synthesis of fluorinated piperidines is the development of dearomatization-hydrogenation (DAH) processes. This approach transforms readily available fluorinated pyridines into their saturated piperidine (B6355638) counterparts in a highly controlled manner.

Rhodium-Catalyzed Dearomatization and Hydrogenation

A one-pot, two-step dearomatization-hydrogenation process utilizing a rhodium catalyst offers a highly diastereoselective route to all-cis-(multi)fluorinated piperidines. nih.govspringernature.com This method circumvents the need for multi-step syntheses that were previously required. nih.gov The reaction typically involves a rhodium-carbene catalyst and a boron-based reagent, such as pinacol (B44631) borane (B79455) (HBpin), to facilitate the dearomatization of the fluoropyridine precursor. springernature.com This is followed by hydrogenation to saturate the ring, yielding the desired fluorinated piperidine. nih.gov

The success of this rhodium-catalyzed process is sensitive to reaction conditions; for instance, the absence of moisture is critical as the hydrolysis of HBpin can deactivate the catalyst. springernature.com This methodology has proven effective for a variety of substituted fluoropyridines, leading to the synthesis of fluorinated analogs of several commercial drugs. nih.govresearchgate.net However, a limitation of this rhodium-based system is its inability to chemoselectively hydrogenate pyridines in the presence of other (hetero)arenes like benzene (B151609) or imidazole, due to rhodium's high activity in arene reduction. acs.orgresearchgate.net

Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines

To address some of the limitations of the rhodium-catalyzed system, a complementary method using a heterogeneous palladium catalyst has been developed. acs.orgmdpi.com This approach provides a robust and simple pathway for the cis-selective hydrogenation of abundant and inexpensive fluoropyridines. researchgate.net A key finding was the effectiveness of combining palladium(II) hydroxide (B78521) on carbon with aqueous hydrochloric acid in methanol (B129727). acs.orgnih.gov The presence of a strong Brønsted acid is crucial for high conversion and to minimize the formation of defluorinated byproducts. acs.orgnih.gov

This palladium-catalyzed protocol demonstrates high tolerance to air and moisture, a significant advantage in terms of operational simplicity. acs.org It also allows for the chemoselective reduction of fluoropyridines in the presence of other aromatic systems, a challenge for the rhodium-based catalysts. acs.orgresearchgate.net The utility of this method has been showcased by synthesizing a broad range of (multi)fluorinated piperidines with good yields and high diastereoselectivities. acs.orgresearchgate.net

| Catalyst System | Key Features | Limitations |

| Rhodium-Carbene | High diastereoselectivity for all-cis products. nih.govspringernature.com | Sensitive to moisture. springernature.com Lacks chemoselectivity over other arenes. acs.orgresearchgate.net |

| Palladium(II) Hydroxide on Carbon | Robust, tolerant to air and moisture. acs.org Chemoselective for fluoropyridines. acs.orgresearchgate.net | May require acidic conditions for optimal performance. acs.orgnih.gov |

[4+2] Annulation Strategies for Fluorinated N-Heterocycles

An alternative and highly modular approach to constructing the fluoropiperidine core is through [4+2] annulation reactions. This strategy offers a powerful route to 3-fluoropiperidines from different starting materials than the hydrogenation methods.

Palladium-Catalyzed Annulation with α-Fluoro-β-ketoester Starting Materials

A notable [4+2] annulation strategy involves the palladium-catalyzed reaction of readily available α-fluoro-β-ketoester starting materials with a cyclic carbamate. acs.orgchim.it This method proceeds through a palladium-catalyzed allylation followed by a condensation reaction, which can be performed in a one-pot procedure. acs.org The reaction is initiated by treating the substrates with a palladium catalyst, such as Pd(dba)₂, and a suitable ligand, followed by the addition of an acid like trifluoroacetic acid (TFA) to promote the final cyclization. acs.org

This methodology exhibits broad functional group tolerance. acs.org It can accommodate various aryl-substituted imines with both electron-donating and electron-withdrawing groups, as well as heterocyclic and alkyl-substituted α-fluoro-β-ketoesters. acs.org Furthermore, other fluorinated nucleophiles like α-fluoro-β-ketonitriles, α-fluoro-β-ketosulfones, and α-fluoro-β-ketoamides can also be successfully employed. acs.org

| Reactant Type | Example Substituents | Outcome |

| Aryl Substituted Imines | Electron-withdrawing or -donating groups (para, ortho), naphthyl | Excellent yields. acs.org |

| Heterocyclic Substrates | Thiophenyl | Good yield. acs.org |

| Alkyl Substituted α-Fluoro-β-ketoesters | Methyl, primary, secondary, and tertiary alkyl groups | High yields. acs.org |

| Other Fluorinated Nucleophiles | α-fluoro-β-ketonitriles, -ketosulfones, -ketoamides | Successful conversion to piperidine imines. acs.org |

Functionalization and Derivatization of Annulation Products

The products obtained from the palladium-catalyzed [4+2] annulation are densely functionalized, containing orthogonal imine, ester, and alkene groups, which allows for further chemoselective and diastereoselective derivatization. chim.itacs.org This versatility makes them valuable synthetic intermediates. acs.org

For instance, the resulting piperidine imines can undergo a variety of selective transformations:

Chemoselective Reduction: The imine can be reduced with high diastereoselectivity using reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.org The ester moiety can also be selectively reduced using lithium aluminum hydride (LiAlH₄). acs.orgnih.gov

Hydrolytic Decarboxylation: Treatment with aqueous acid can lead to decarboxylation, providing a route that bypasses the limitations of using α-fluoroketones directly in the initial reaction. acs.orgnih.gov The resulting product can be further reduced to the saturated piperidine as a single diastereoisomer. acs.orgnih.gov

Alkene Functionalization: The exocyclic alkene can be modified, for example, through cross-metathesis reactions. acs.orgnih.gov

This ability to selectively manipulate the different functional handles demonstrates the synthetic utility of the annulation products for creating a diverse library of complex fluorinated piperidines. acs.orgnih.gov

Intramolecular Aminofluorination of Olefins

The intramolecular aminofluorination of olefins represents a powerful strategy for the synthesis of fluorinated nitrogen-containing heterocycles, including 3-fluoropiperidines. A metal-free approach has been developed utilizing a combination of iodosobenzene (B1197198) diacetate (PhI(OAc)2) and a hydrogen fluoride-pyridine complex (Py·HF). researchgate.net This method facilitates the conversion of tosyl-protected pent-4-en-1-amines into 3-fluoropiperidines in a single step with good yields and high stereoselectivity. researchgate.net The reaction is believed to proceed through the formation of an electrophilic iodonium (B1229267) intermediate, which then reacts with the double bond to create a carbocation that is subsequently trapped by the fluoride (B91410) ion. chimia.ch

Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes offers another effective route. beilstein-journals.org This method employs a palladium(II) catalyst, silver fluoride (AgF) as the fluorine source, and an oxidant like phenyliodine(III) pivalate (B1233124) (PhI(OPiv)2). beilstein-journals.org The reaction is thought to involve a trans-aminopalladation of the alkene, followed by oxidation of the palladium(II) intermediate to palladium(IV), and subsequent reductive elimination to form the carbon-fluorine bond. beilstein-journals.org This process yields racemic β-fluorinated piperidines under mild conditions. beilstein-journals.org Furthermore, the use of chiral catalysts can lead to the synthesis of enantiomerically pure β-fluorinated piperidines. beilstein-journals.org

In 2014, a method was reported for the synthesis of β-fluorinated piperidines using an in-situ generated hypervalent iodine reagent from 4-iodotoluene, pyridine·HF, and m-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.org This approach successfully produced β-fluorinated piperidines and 3-fluoroazepanes in good yields from a range of unsaturated amines. beilstein-journals.org

Regioselective Bromofluorination Approaches

A notable method for synthesizing fluorinated azaheterocycles involves the regioselective bromofluorination of N-protected 4-methylenepiperidine. nih.govrsc.org This key reaction utilizes triethylamine (B128534) trishydrofluoride (Et3N·3HF) and N-bromosuccinimide (NBS) to introduce both a bromine and a fluorine atom across the double bond of the starting material. nih.govrsc.org This approach is particularly valuable for creating bifunctional building blocks for more complex fluorinated pharmaceutical compounds. nih.govrsc.org

The bromofluorination of unsaturated compounds can also be achieved using N-bromosuccinimide (NBS) in conjunction with a DMPU/HF complex, which serves as an efficient fluorinating agent. researchgate.net This process yields bromofluorinated products with good Markovnikov regioselectivity. researchgate.net

An efficient synthesis of 4-aminomethyl-4-fluoropiperidines has been developed, starting with the regioselective bromofluorination of N-Boc-4-methylenepiperidine. rsc.org The resulting bromofluorinated intermediate undergoes nucleophilic displacement of the bromine atom with sodium azide (B81097). rsc.org Subsequent reduction of the azide group then yields the desired 4-aminomethyl-4-fluoropiperidine. rsc.org This multi-step process provides a reliable route to these valuable building blocks on a larger scale. rsc.org

An alternative, though less efficient, strategy involves the deprotonation of 1-Boc-4-cyanopiperidine followed by electrophilic fluorination with N-fluorodibenzenesulfonimide (NFSI), which produces 1-Boc-4-cyano-4-fluoropiperidine in low yield. rsc.org Subsequent reduction of the cyano group also presents challenges, making this route less suitable for large-scale synthesis. rsc.org

| Starting Material | Key Reagents | Intermediate | Final Product | Overall Yield |

| N-Boc-4-methylenepiperidine | 1. Et3N·3HF, NBS 2. NaN3 3. Reduction | N-Boc-4-(azidomethyl)-4-fluoropiperidine | 4-Aminomethyl-4-fluoropiperidine | Good |

| 1-Boc-4-cyanopiperidine | 1. Deprotonation 2. NFSI 3. Reduction | 1-Boc-4-cyano-4-fluoropiperidine | 4-Aminomethyl-4-fluoropiperidine | Low |

Synthetic Routes to 4-Substituted 3,3-Difluoropiperidines

Synthetic strategies have been developed to access 4-substituted 3,3-difluoropiperidines, which are valuable building blocks in medicinal chemistry. nih.govfigshare.comacs.org These methods provide access to a range of derivatives, including those with alkoxymethyl, aryloxymethyl, and other functional groups at the 4-position. nih.govfigshare.comacs.org

A key step in the synthesis of 4-substituted 3,3-difluoropiperidines is the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles. nih.govfigshare.comacs.org This reaction is typically carried out in the presence of copper powder. nih.govfigshare.comacs.org The addition of tetramethylethylenediamine (TMEDA) has been shown to improve the reaction, leading exclusively to the 1,4-adducts and allowing the use of lower boiling point solvents like THF. researchgate.net The resulting difluorinated nitrile is then subjected to a series of transformations, including borane reduction of the cyano group, lactamization, and subsequent reduction of the lactam to afford the desired 4-substituted 3,3-difluoropiperidine. nih.govfigshare.comacs.org

| Reactant 1 | Reactant 2 | Catalyst/Additive | Key Transformation | Product Class |

| Ethyl bromodifluoroacetate | 3-Substituted acrylonitriles | Copper powder, TMEDA | 1,4-addition | 4-Substituted 3,3-difluoropiperidines |

The methodology involving the 1,4-addition of ethyl bromodifluoroacetate has been successfully applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid. nih.govfigshare.comacs.org This fluorinated gamma-amino acid is of interest for its potential applications in medicinal chemistry. nih.govfigshare.com The synthesis follows the general pathway of 1,4-addition, reduction of the cyano group, lactamization, and reduction of the resulting lactam. nih.govfigshare.comacs.org

1,4-Addition of Ethyl Bromodifluoroacetate to Acrylonitriles

Synthesis of 4-(Trifluoromethoxy)piperidine (B1430414) and 4-(Trifluoromethoxymethyl)piperidine

Convenient, multi-gram scale syntheses of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine have been developed. nuph.edu.uaresearchgate.netnuph.edu.ua These compounds are considered promising building blocks for medicinal chemistry. nuph.edu.uaresearchgate.netnuph.edu.ua

| Starting Material | Key Reagents | Final Product | Overall Yield | Number of Steps |

| 4-Hydroxypiperidine | Benzoyl chloride, Hiyama method reagents, 1-chloroethyl chloroformate | 4-(Trifluoromethoxy)piperidine | 40% | 5 |

| 4-(Hydroxymethyl)piperidine | Benzoyl chloride, Hiyama method reagents, 1-chloroethyl chloroformate | 4-(Trifluoromethoxymethyl)piperidine | 13.5% | 5 |

Enzymatic and Asymmetric Synthetic Approaches

Enzymatic and asymmetric catalysis provide powerful tools for the stereocontrolled synthesis of fluorinated piperidines. These approaches are often more efficient and sustainable than classical resolution methods, directly yielding the desired stereoisomer in high purity. Key strategies include the asymmetric hydrogenation of specifically designed unsaturated precursors and the dynamic asymmetric transamination of prochiral ketones, which leverage biocatalysis for precise amine group installation.

Asymmetric hydrogenation of fluoroenamides has emerged as a robust method for synthesizing chiral fluoropiperidine derivatives. This technique typically involves the use of transition metal catalysts, such as rhodium (Rh), ruthenium (Ru), or iridium (Ir), paired with chiral phosphine (B1218219) ligands to induce stereoselectivity. scientificupdate.com

One notable application is in the synthesis of a key intermediate, a syn-3-fluoro-4-aminopiperidine derivative, for a calcitonin gene-related peptide (CGRP) receptor antagonist. researchgate.net The synthesis begins with the preparation of a fluoroenamide substrate. This substrate is generated from 3-fluoro-4-aminopyridine, which is first benzoylated and then activated by forming a benzyl (B1604629) pyridinium (B92312) salt. Subsequent reduction with sodium borohydride (B1222165) in methanol yields the necessary tetrahydropyridine (B1245486) fluoroenamide. scientificupdate.com

Researchers have conducted high-throughput screenings of various metal-ligand combinations to optimize the hydrogenation step. scientificupdate.com For the synthesis of a syn-1,2-amino-fluoro-piperidine, a ruthenium-catalyzed asymmetric hydrogenation of the corresponding fluoride-substituted enamide proved effective for producing material for early preclinical studies. researchgate.net In a separate large-scale synthesis, a Ru/Josiphos catalyst system was employed for the asymmetric hydrogenation of a tetrasubstituted β-fluoroenamide, achieving a high enantiomeric excess (ee) of 98%. researchgate.net Another system utilized a Rh(NBD)2(BF4) catalyst with the Walphos 003 ligand for a highly regioselective, chemoselective, and enantioselective hydrogenation, which was scalable and required no further chiral purification. researchgate.net

The choice of catalyst and ligand is critical for achieving high diastereoselectivity and enantioselectivity, while also avoiding undesirable side reactions like defluorination. For instance, iridium-catalyzed hydrogenation of tetrasubstituted α-fluoro-β-enamino esters using a bisphosphine–thiourea ligand (ZhaoPhos) has been shown to produce chiral α-fluoro-β-amino esters with excellent diastereoselectivities and enantioselectivities. researchgate.net

Table 1: Selected Examples of Asymmetric Hydrogenation for Fluoroenamide Derivatives

| Catalyst System | Ligand | Substrate Type | Product | Key Outcomes | Reference |

|---|---|---|---|---|---|

| Ru-based | Josiphos (L21a) | Tetrasubstituted β-fluoroenamide | Enantiomeric fluoropiperidine | High enantiomeric excess (98% ee) | researchgate.net |

| Rh(NBD)2(BF4) | Walphos 003 | N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | cis-4-amino-3-fluoro-1-methylpiperidine | Highly regio-, chemo-, and enantioselective | researchgate.net |

| Ru-based | Screened phosphine ligands | Fluoride-substituted enamide | syn-1,2-amino-fluoro-piperidine | Successful synthesis for preclinical studies | researchgate.net |

| Ir-based | ZhaoPhos (bisphosphine–thiourea) | Tetrasubstituted α-fluoro-β-enamino esters | Chiral α-fluoro-β-amino esters | >25:1 dr, 91% ->99% ee | researchgate.net |

As a more cost-effective and sustainable alternative to metal-catalyzed hydrogenation, enzymatic dynamic asymmetric transamination has been developed for the synthesis of chiral fluoropiperidines. researchgate.net This biocatalytic method utilizes transaminase enzymes to convert a prochiral fluoroketone into a chiral amino-fluoropiperidine with high stereoselectivity. rsc.org

The process is termed "dynamic" because it integrates the enzymatic kinetic resolution with an in-situ racemization of the starting ketone. rsc.org This is particularly effective for α-fluoroketones, where the fluorine atom enhances the acidity of the adjacent α-proton, facilitating epimerization under specific conditions. scientificupdate.com For the synthesis of the aforementioned CGRP receptor antagonist intermediate, a dynamic kinetic asymmetric transamination of a fluoroketone was developed. researchgate.net

The synthesis of the required N-Boc-3-fluoropiperidin-4-one substrate involves converting the corresponding Boc-ketone into its TMS-silyl enol ether, followed by an electrophilic fluorination step using Selectfluor®, which proceeds in high yield. scientificupdate.com A library of commercially available transaminases is then screened to find an enzyme with the desired selectivity and stability. scientificupdate.comresearchgate.net The reaction is typically run using pyridoxal-5'-phosphate (PLP) as a cofactor and an inexpensive amine donor, such as isopropylamine. scientificupdate.com Crucially, the reaction is conducted at a high pH, which promotes the necessary epimerization of the fluoroketone, allowing for a theoretical yield of up to 100% of the desired chiral amine. researchgate.netrsc.org Through optimization, this method has achieved a 96% conversion to the desired syn-1,2-amino-fluoropiperidine product with an enantiomeric excess of 94%. rsc.orgresearchgate.net

Table 2: Enzymatic Dynamic Asymmetric Transamination of a Fluoroketone

| Enzyme Type | Substrate | Cofactor | Amine Source | Key Condition | Result | Reference |

|---|---|---|---|---|---|---|

| Transaminase (from Codexis library) | N-Boc-3-fluoropiperidin-4-one | Pyridoxal-5'-phosphate (PLP) | Isopropylamine | High pH to promote epimerization | 96% conversion, 94% ee | scientificupdate.comrsc.orgresearchgate.net |

Spectroscopic Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated analytical methods is employed to definitively characterize the molecular structure of 4-fluoropiperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of fluorinated piperidines. Both ¹H and ¹⁹F NMR are crucial. In particular, the vicinal ³J(F,H) coupling constants are highly informative for deducing the conformational structure. nih.gov Large values of ³J(F,Ha) are indicative of an axial preference for the fluorine atom, while smaller values suggest an equatorial orientation. nih.gov Comprehensive NMR studies, which may include Nuclear Overhauser Effect (NOE), Heteronuclear NOE (HetNOE), and experiments at varying temperatures, are used to confirm the axial preference in many this compound derivatives. nih.gov For instance, a comprehensive study on various substituted and protected fluorinated piperidines utilized NMR spectroscopy to systematically investigate their conformational behavior. nih.gov

Table 1: Representative NMR Data for Fluorinated Piperidine (B6355638) Derivatives

| Compound/Derivative | Technique | Key Observation | Indicated Conformation | Reference |

|---|---|---|---|---|

| All-cis-4-fluoropiperidine derivatives | ¹H and ¹⁹F NMR | Analysis of ³J(F,H) coupling constants | Axial fluorine orientation is dominant in most cases | nih.gov |

| TFA- and HCl-analogues of cis-3-fluoro-5-methylpiperidine | ¹H and ¹⁹F NMR | Small ³J(F,Ha) values | Equatorial fluorine orientation is dominant | nih.gov |

This table is interactive. Click on the headers to sort the data.

X-ray crystallography provides unambiguous proof of the solid-state conformation and absolute configuration of crystalline derivatives of this compound. For example, the crystal structure of a derivative, YMSA-0998, established that the piperidine ring adopts a chair conformation with the fluorine atom at the 4-position residing in the axial position. researchgate.net This axial preference in the solid state is a significant finding. researchgate.netignited.in Similarly, X-ray diffraction studies on N-Dimethyl-4,4-diphenylpiperidinium showed a distinct axial preference for the fluorine atom. ignited.in

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives, confirming their elemental composition. smolecule.comsmolecule.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, further validating the molecular formula. nih.gov For instance, the molecular formula of this compound is C₅H₁₀FN with a molecular weight of approximately 103.14 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural clues.

X-ray Crystallography for Absolute Configuration Determination

Conformational Behavior of Fluorinated Piperidines

The conformational equilibrium of the this compound ring is a subject of considerable interest, with the fluorine atom showing a notable preference for the axial position in many instances.

Contrary to the expectation that a substituent on a cyclohexane-like ring would prefer the sterically less hindered equatorial position, the fluorine atom in many this compound derivatives preferentially adopts an axial orientation. nih.govresearchgate.net This "axial-F preference" is a well-documented phenomenon. nih.govd-nb.info For protonated 3-fluoropiperidine (B1141850), the conformer with an axial fluorine is preferred. ignited.in Even in highly crowded ring systems, fluorine atoms often favor axial positions. nih.gov However, this preference is not absolute and can be influenced by other substituents and the nature of the nitrogen protection group. nih.govchim.it For example, in the TFA-analogue of a piperidine ring with a substituent adjacent to the nitrogen, the conformer with an equatorial fluorine is favored. nih.gov

The axial preference of the fluorine atom in fluorinated piperidines is attributed to a combination of electronic effects, including dipole-dipole interactions and hyperconjugation. nih.govresearchgate.net

Dipole-Dipole Interactions: A key factor is the stabilizing charge-dipole interaction between the electronegative fluorine atom and the positively charged nitrogen atom in protonated piperidinium (B107235) salts (C–F···H–N⁺). d-nb.inforesearchgate.net This electrostatic attraction favors the gauche arrangement of the C-F and C-N⁺ bonds, which corresponds to an axial fluorine in a chair conformation. ignited.in Dipole minimization between the N-H bond and a lone pair of nitrogen in the piperidine ring can also contribute to the axial preference. researchgate.net

Influence of Solvent and Protonation State on Conformation

The conformational equilibrium of this compound is significantly influenced by the surrounding environment, specifically the polarity of the solvent and the protonation state of the piperidine nitrogen. These factors can alter the balance between competing stereoelectronic interactions, such as electrostatic forces and hyperconjugation, thereby shifting the preference for the axial or equatorial orientation of the fluorine substituent.

Research has demonstrated that for fluorinated piperidines, the interplay between charge-dipole interactions, hyperconjugation, and solvation effects plays a crucial role in determining the dominant conformation. nih.govresearchgate.net The protonation state of the piperidine nitrogen is particularly critical. In the protonated state (as a hydrochloride or trifluoroacetamide (B147638) salt), a strong charge-dipole interaction can occur between the positively charged nitrogen (N-H⁺) and the electronegative fluorine atom (C-F). nih.govacs.org This interaction often stabilizes the conformer where the fluorine atom is in the axial position. nih.govresearchgate.net

The polarity of the solvent can further modulate these interactions. An increase in solvent polarity can have a pronounced effect on the conformational equilibrium, especially for charged species. nih.gov For instance, computational studies on 3,5-difluoropiperidine (B12995073) derivatives have shown that increasing solvent polarity from chloroform (B151607) to DMSO inverts the conformational preference from equatorial to axial fluorine. nih.govd-nb.info This is attributed to the greater stabilization of the more polar conformer in a high-dielectric medium. nih.govbeilstein-journals.org

In the case of the 4-fluoropiperidinium salt, a fascinating interplay of these factors is observed. While computational analysis in both the gas phase and aqueous solution suggested a preference for the axial conformer, experimental observations in aqueous solution indicated that the equatorial conformer was dominant. nih.govresearchgate.net This discrepancy highlights the significant role of the solvent. The equatorial conformer of the 4-fluoropiperidinium salt possesses a substantially larger molecular dipole moment (8.0 D) compared to the axial conformer (6.4 D). nih.govresearchgate.net Consequently, the equatorial conformer is significantly stabilized in highly polar solvents like water, an effect that can be underestimated by computational models. nih.govresearchgate.net

Detailed NMR spectroscopic studies, particularly the analysis of 3J(F,H) coupling constants, provide experimental evidence for these conformational preferences. nih.gov A large vicinal 3J(F,Ha) coupling constant is indicative of an axial fluorine, while a small value suggests an equatorial orientation. nih.gov Studies on various N-substituted and protonated fluoropiperidines have utilized this principle to determine conformational behavior in different solvents. nih.govnih.gov For example, investigations into N-acyl-3,5-difluoropiperidines revealed a clear correlation between solvent polarity and the preference for the axial fluorine conformation, with the axial preference increasing with higher solvent polarity. nih.govd-nb.info

The following tables summarize key research findings on the influence of the protonation state and solvent on the conformation of fluorinated piperidines.

Table 1: Influence of Protonation and Solvent on the Conformation of 3,5-Difluoropiperidine Derivatives nih.govd-nb.info

| Compound (N-substituent) | Solvent | Dielectric Constant (ε) | 3J(Fa,Ha) (Hz) | Dominant Conformation |

| TFA | Benzene (B151609) | 2.28 | 34.1 | Axial |

| TFA | Chloroform | 4.81 | 36.1 | Axial |

| TFA | Dichloromethane | 8.93 | 38.8 | Axial |

| TFA | DMSO | 46.7 | 44.4 | Axial |

| Pivaloyl | Chloroform | 4.81 | 7.3 | Equatorial |

| Pivaloyl | DMSO | 46.7 | 38.5 | Axial |

| Boc | Chloroform | 4.81 | 12.5 | Equatorial |

| Boc | DMSO | 46.7 | 40.4 | Axial |

This interactive table illustrates how both the nature of the N-substituent and the polarity of the solvent can dramatically shift the conformational equilibrium. For the TFA-protected derivative, the axial conformation is preferred across all tested solvents, with the preference strengthening in more polar environments. In contrast, for the bulkier Pivaloyl and Boc protected derivatives, a switch from a non-polar solvent (Chloroform) to a highly polar one (DMSO) induces a complete inversion from a predominantly equatorial to an axial conformation.

Table 2: Calculated and Experimental Conformational Preference of 4-Fluoropiperidinium Salt (HCl-analogue) nih.govresearchgate.net

| Medium | Method | ΔG (axial-equatorial) (kcal/mol) | Predicted/Observed Dominant Conformer |

| Gas Phase | Computational (DFT) | +3.0 | Axial |

| Water | Computational (PCM) | +1.0 | Axial |

| Water | Experimental (NMR) | - | Equatorial |

This table highlights a notable case where computational predictions and experimental results diverge. While calculations suggest the axial conformer of the 4-fluoropiperidinium ion should be more stable, experimental data in aqueous solution show the equatorial conformer is dominant. This is attributed to the greater dipole moment of the equatorial conformer, leading to its enhanced stabilization in the highly polar aqueous environment. nih.govresearchgate.net

Computational Chemistry Studies of 4 Fluoropiperidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) has become a cornerstone for computational studies in chemistry due to its balance of accuracy and computational cost. mdpi.compitt.edu DFT methods are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. ekb.egorientjchem.org In the context of fluorinated piperidines, DFT calculations have been instrumental in rationalizing their conformational behaviors. d-nb.inforesearchgate.netnih.gov

Systematic computational analyses of various fluorinated piperidine (B6355638) derivatives have been performed using DFT, often with functionals like M06-2X and basis sets such as def2-QZVPP. d-nb.inforesearchgate.net These studies calculate the properties of different conformers in the gas phase and in solution, the latter often modeled using a polarizable continuum model (PCM). d-nb.inforesearchgate.net The results from these calculations are frequently compared with experimental data, such as NMR coupling constants, to validate the computational models. researchgate.netnih.gov For many fluorinated piperidine derivatives, DFT calculations have successfully predicted the experimentally observed preferred conformer. d-nb.inforesearchgate.net These theoretical investigations have been applied to various derivatives, including trifluoroacetamide (B147638) (TFA), hydrochloride (HCl), and unprotected (NH) analogues, to understand the influence of different substituents on the piperidine ring's conformation. researchgate.net

Computational methods are widely used to predict key physicochemical properties, which are crucial for understanding a molecule's behavior in different environments.

pKa: The introduction of a fluorine atom significantly alters the basicity of the piperidine nitrogen. d-nb.info The electron-withdrawing nature of fluorine reduces the pKa of the conjugate acid. d-nb.infovulcanchem.com For a fluorine atom at the 4-position, the pKa-lowering effect is estimated to be around 0.7 units compared to the parent piperidine. yuntsg.com Computational predictions for the pKa of 4-fluoropiperidine are in general agreement with these trends.

| Property | Predicted/Experimental Value | Source |

| pKa (Predicted) | 9.33 ± 0.10 | chemicalbook.com |

| pKa (Experimental) | 9.4 | nih.gov |

This table presents predicted and experimental pKa values for this compound.

Dipole Moment: The molecular dipole moment is a critical factor influencing a molecule's interaction with polar solvents and other molecules. Computational studies on the 4-fluoropiperidinium cation have shown that the dipole moment differs significantly between the two chair conformers (where the fluorine is either axial or equatorial). d-nb.infonih.gov The equatorial conformer possesses a substantially larger dipole moment than the axial conformer. d-nb.infonih.gov This difference is crucial for understanding how solvents can stabilize one conformer over the other. d-nb.info

| Conformer (4-fluoropiperidinium salt) | Calculated Dipole Moment (Gas Phase) |

| Axial (μa,gas) | 6.4 D |

| Equatorial (μe,gas) | 8.0 D |

This table shows the calculated gas-phase dipole moments for the axial and equatorial conformers of the 4-fluoropiperidinium cation, as determined by computational analysis. d-nb.infonih.gov

The fluorine atom's high electronegativity profoundly impacts the electronic structure of the piperidine ring. This influence is a key factor in determining the molecule's conformational preferences and reactivity. vulcanchem.com DFT and related methods allow for the analysis of the electron density distribution, revealing the nature of intramolecular interactions. orientjchem.org

Key electronic effects identified through computational studies include:

Charge-dipole interactions: Electrostatic forces between the partial charge on the fluorine atom and the dipole of other parts of the molecule can stabilize or destabilize certain conformations. d-nb.inforesearchgate.net

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In fluorinated piperidines, hyperconjugative interactions, such as those between a C-H or C-N bond and an adjacent C-F anti-bonding orbital (σ → σ*), play a significant role in conformational stability. d-nb.inforesearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps, which can be generated from DFT calculations, visualize the electrostatic potential on the electron density surface. orientjchem.org These maps show regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), providing insights into intermolecular interaction sites. orientjchem.org

Prediction of Physicochemical Properties (e.g., pKa, Dipole Moment)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This technique is particularly valuable for studying conformational changes and intermolecular interactions.

The piperidine ring in this compound typically adopts a chair conformation. vulcanchem.com The key conformational question is the preference for the fluorine substituent to be in an axial or equatorial position. Computational studies have revealed that the conformational equilibrium is governed by a delicate interplay of several factors, including electrostatic interactions, hyperconjugation, and steric effects. d-nb.infonih.gov

In the case of the 4-fluoropiperidinium salt, computational analysis (DFT) of the free enthalpy difference (ΔG) between the axial and equatorial conformers shows a strong dependence on the environment. In the gas phase, the axial conformer is predicted to be significantly more stable. However, in a polar solvent like water, this preference is reduced, and the equatorial conformer can become dominant. d-nb.inforesearchgate.net This shift is attributed to the greater dipole moment of the equatorial conformer, which leads to stronger stabilizing interactions with polar solvent molecules. d-nb.infonih.gov

| System | ΔG (Gas Phase) (kcal/mol) | ΔG (H₂O) (kcal/mol) | Preferred Conformer (H₂O) |

| 4-Fluoropiperidinium HCl salt | +3.0 | +1.0 | Equatorial |

This table presents the calculated free enthalpy differences between the equatorial and axial conformers for the 4-fluoropiperidinium salt in the gas phase and in water. A positive value indicates a preference for the axial conformer. Despite the calculated ΔG in water favoring the axial conformer, experimental observations show the equatorial conformer is dominant, highlighting the complexity of accurately modeling solvation effects. d-nb.inforesearchgate.net

Computational methods are used to investigate and quantify the non-covalent interactions between this compound and other molecules, such as water or biological macromolecules. rsc.org These interactions are fundamental to crystal packing and receptor binding.

Conformational Analysis and Energetics

Mechanistic Insights from Computational Modeling

Computational modeling allows for the detailed exploration of potential energy surfaces, providing a step-by-step view of how chemical transformations occur. This includes the characterization of transient species like transition states and intermediates, which are crucial for understanding reaction kinetics and thermodynamics.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of complex synthetic transformations involving piperidine rings. A notable example is the deconstructive fluorination of N-benzoylated piperidines using reagents like Selectfluor®, mediated by metal catalysts such as Silver(I) or Copper(I). escholarship.orgnih.govnsf.gov

Computational studies on these reactions reveal a multi-step process that deviates from simple single-electron transfer (SET) mechanisms. The reaction is characterized as a two-state reactivity (TSR) process, involving low-lying singlet and triplet electronic states of the reactive intermediates. nih.gov The calculated pathway for the Ag(I)-mediated reaction proceeds through several key stages:

Reactant Association : The N-benzoylated piperidine substrate coordinates with the Ag(I) catalyst. nsf.gov

Iminium Ion Formation : This occurs via a F-atom coupled electron transfer (FCET) mechanism. This step involves overcoming a significant energy barrier and is a critical part of the reaction. escholarship.orgnih.gov

Hemiaminal Formation : The iminium ion is converted to a hemiaminal intermediate. nih.gov

C-C Cleavage and Fluorination : The final fluorinated product is formed through the cleavage of a C-C bond in the hemiaminal. This can occur via two competing pathways: a ring-opening mechanism or a deformylative fluorination pathway. escholarship.orgnih.gov

DFT calculations provide the relative free energies for the intermediates and transition states along these pathways, offering a quantitative understanding of the reaction's feasibility. For instance, in a model system for Ag(I)-mediated deconstructive fluorination, the energy barriers for key steps were calculated, highlighting the most challenging parts of the transformation. nih.gov

| Reaction Step | Description | Calculated Barrier (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Iminium Ion Formation | Formation of the initial iminium ion intermediate from the Ag(I)-substrate adduct. | 11.0 - 12.0 | Two-State Reactivity (TSR) |

| β C-C Cleavage/Fluorination | Ring-opening fluorination of the hemiaminal intermediate. | 18.3 | Two-State Reactivity (TSR) |

| Deformylative Fluorination | Initial steps of the alternative deformylative pathway. | < 11.0 | Radical Mechanism |

These computational analyses not only confirm the plausibility of a proposed mechanism but also guide experimental efforts to optimize reaction conditions by identifying the rate-determining steps and potential side reactions. escholarship.orgnih.gov

The stereochemical configuration of this compound is critical for its biological activity. Computational methods are vital for predicting and rationalizing the observed stereoselectivity in its synthesis and its conformational preferences. The orientation of the fluorine atom (axial vs. equatorial) significantly impacts the molecule's properties.

DFT calculations have been used extensively to study the conformational behavior of fluorinated piperidines. researchgate.net These studies have shown that, contrary to simple steric arguments, the axial conformation of this compound is often preferred. This preference is attributed to a combination of hyperconjugative and electrostatic interactions. researchgate.netbeilstein-journals.org Specifically, a stabilizing hyperconjugative interaction can occur between a lone pair of electrons on the nitrogen atom (nN) and the antibonding orbital of the C-F bond (σC-F), or between the C-H/C-C bonds of the ring and the σC-F orbital. This effect is most pronounced when the fluorine atom is in the axial position.

A systematic computational analysis (M06-2X/def2-QZVPP) of various 3-fluoro- and 3,5-difluoropiperidine (B12995073) derivatives quantified the energy difference between axial and equatorial conformers, successfully predicting the experimentally observed preference for the axial fluorine orientation in nearly all cases. researchgate.net

| Compound | N-Substituent | Solvent | ΔG (kcal/mol) (Axial - Equatorial) | Predicted Preference |

|---|---|---|---|---|

| 3-Fluoropiperidine | TFA | Chloroform (B151607) | -1.8 (-2.5 in gas phase) | Axial |

| 3-Fluoropiperidine | HCl | Water | -2.4 (-1.0 in gas phase) | Axial |

| 3-Fluoropiperidine | H | Water | -1.1 (-1.1 in gas phase) | Axial |

*A negative ΔG indicates the axial conformer is more stable. Values in parentheses represent gas-phase calculations.

By calculating the energies of the transition states leading to different stereoisomers in a reaction, computational models can predict the enantiomeric or diastereomeric excess. researchgate.net For instance, understanding the stability of different product conformers is a prerequisite for accurately modeling stereoselective reactions, such as the diastereoselective synthesis of 3-fluoropiperidines. acs.org The rigidity conferred by fluorine substitution can enhance enantioselectivity in catalytic processes, an effect that can be rationalized through computational modeling of the catalyst-substrate intermediates. beilstein-journals.org

Reaction Pathway Analysis of Synthetic Transformations

Computational Support for Drug Design and Optimization

The this compound scaffold is a valuable component in medicinal chemistry. Computational techniques provide crucial support throughout the drug discovery pipeline, from initial hit identification to lead optimization.

A prime example is the design of a novel 4-aminomethyl-4-fluoropiperidine derivative as a potent and selective T-type Ca2+ channel antagonist. nih.gov The development of such targeted agents often begins with computational modeling to understand the drug-receptor interactions and to design molecules with improved affinity and selectivity.

Molecular dynamics (MD) simulations are a powerful tool used to study the dynamic behavior of a ligand within a protein's binding site. frontiersin.orgmdpi.compeerj.com An MD simulation can reveal the stability of the ligand-protein complex, key hydrogen bond interactions, and conformational changes that occur upon binding. peerj.comnih.gov These simulations, which can be run for hundreds of nanoseconds, provide a more accurate picture of the binding event than static docking models. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of computational drug design. nih.govnih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a model can be built to predict the activity of new, unsynthesized analogs. ijpsr.com For example, a QSAR study on 4-phenylpiperidine (B165713) derivatives, close analogs of this compound compounds, successfully created a predictive model for their opioid agonist activity using descriptors selected from a pool of over 292 candidates. nih.gov

| Computational Technique | Objective | Example Application/Finding | Reference |

|---|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of a ligand to a receptor. | Used to screen libraries of compounds against a target like the T-type Ca2+ channel. | nih.govopenmedicinalchemistryjournal.com |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-receptor complex and analyze interactions over time. | 100 ns simulations to validate binding stability and hydrogen bond patterns of drug candidates. | frontiersin.orgmdpi.com |

| QSAR | Predict biological activity based on chemical structure. | A model for piperine (B192125) analogs identified that increased partial negative surface area enhances inhibitory activity. | nih.gov |

| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Prediction of parameters like Human Intestinal Absorption (HIA) and Volume of Distribution (VDss) for febrifugine (B1672321) analogs containing a piperidine ring. | atlantis-press.com |

By integrating these computational approaches—from mechanistic pathway analysis to MD simulations and QSAR—researchers can rationally design this compound-containing molecules with optimized pharmacological profiles, accelerating the development of new and effective medicines. wiley.com

Applications of 4 Fluoropiperidine in Advanced Medicinal Chemistry

4-Fluoropiperidine as a Key Pharmacophore in Drug Discovery

The this compound ring is recognized as a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its utility stems from the electronic effects of the fluorine atom, which can modulate the basicity (pKa) of the piperidine (B6355638) nitrogen and influence binding interactions with target proteins. This modulation can lead to improved potency, selectivity, and pharmacokinetic properties.

Development of Selective Receptor Ligands

The introduction of a fluorine atom at the 4-position of a piperidine ring has been a successful strategy in the development of selective receptor ligands. A notable example is in the creation of ligands for the human 5-HT1D receptor, a target for migraine therapeutics. nih.govacs.org

In the quest for improved drug candidates, researchers have explored the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles. nih.govacs.org It was observed that the corresponding piperazine-containing compounds exhibited better pharmacokinetic profiles, which was partly attributed to the lower basicity of the piperazine (B1678402) nitrogen compared to the piperidine nitrogen. nih.govacs.org This led to the hypothesis that reducing the pKa of the piperidine could enhance oral absorption.

The synthesis of this compound derivatives confirmed this hypothesis. The incorporation of fluorine into the piperidine ring significantly lowered the compound's pKa, making it more similar to that of piperazine. tandfonline.com This modification resulted in a dramatic and beneficial influence on oral absorption, while maintaining high affinity and selectivity for the 5-HT1D receptor. nih.govacs.org

Table 1: Comparison of pKa Values

| Compound | pKa |

|---|---|

| Piperidine Analogue | High |

| Piperazine Analogue | Lower |

| This compound Analogue | Significantly Lowered (Closer to Piperazine) |

This table illustrates the effect of the 4-fluoro substitution on the basicity of the piperidine ring, bringing it closer to that of a piperazine ring. tandfonline.com

T-Type Ca2+ Channel Antagonists

The this compound scaffold has been instrumental in the design of potent and selective antagonists for T-type calcium channels. nih.govresearchgate.net These channels are implicated in various neurological and cardiovascular disorders, making them an important therapeutic target. biomolther.orgwikipedia.orgmayoclinic.orgeuropeanreview.org

Researchers successfully designed and synthesized a novel 4-aminomethyl-4-fluoropiperidine derivative, which demonstrated potent and selective T-type calcium channel antagonism. nih.gov This compound, starting from piperidine-based leads, showed efficacy in in vivo models of the central nervous system without producing adverse cardiovascular effects. nih.gov The strategic introduction of the fluorine atom was a key element in achieving the desired pharmacological profile. researchgate.net

Table 2: Development of a T-Type Ca2+ Channel Antagonist

| Feature | Description | Reference |

|---|---|---|

| Lead Scaffold | Piperidine-based compounds | nih.gov |

| Modification | Introduction of a 4-aminomethyl-4-fluoropiperidine moiety | nih.gov |

| Resulting Compound | A potent and selective T-type Ca2+ channel antagonist | nih.gov |

| In Vivo Activity | Demonstrated CNS efficacy without adverse cardiovascular effects | nih.gov |

Tyrosinase Inhibitors

While direct examples of this compound in tyrosinase inhibitors are less common in readily available literature, the closely related 4-fluorobenzylpiperazine fragment has been extensively studied for this application. nih.govresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.commdpi.com

The development of tyrosinase inhibitors based on the 1-(4-fluorobenzyl)piperazine (B185958) scaffold has yielded compounds with potent inhibitory effects against tyrosinase from Agaricus bisporus. nih.govresearchgate.net In silico studies guided the design of a library of these compounds, leading to the identification of several potent inhibitors. nih.govresearchgate.net One such compound proved to be significantly more potent than the reference compound, kojic acid. researchgate.net These findings highlight the potential of fluorinated piperidine and piperazine scaffolds in the design of novel enzyme inhibitors. researchgate.net

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that has emerged as a significant target in cancer therapy due to its overexpression in various cancers. frontiersin.orgnih.govresearchgate.net The this compound moiety has been incorporated into the development of potent and selective inhibitors of LSD1.

One notable example is the development of a novel PET tracer for imaging LSD1, which incorporates a this compound-4-carboxamide structure. acs.org The design of this tracer involved optimizing brain penetrance and minimizing the formation of brain-penetrant metabolites. acs.org The resulting compound, [18F]1g, demonstrated suitable characteristics for a PET tracer candidate, including heterogeneous brain uptake corresponding to LSD1 expression levels and blockable binding. acs.org This work underscores the utility of the this compound scaffold in developing targeted therapies and associated diagnostic tools for oncology.

Table 3: Key Features of an LSD1 PET Tracer Candidate

| Feature | Description | Reference |

|---|---|---|

| Target | Lysine-Specific Demethylase 1 (LSD1) | acs.org |

| Scaffold | Contains a this compound moiety | acs.org |

| Compound | [18F]1g | acs.org |

| Key Finding | Demonstrated heterogeneous brain uptake corresponding to LSD1 expression and blockable binding in nonhuman primates. | acs.org |

Bioisosteric Replacement Strategies

The this compound ring is often employed as a bioisostere for the piperazine ring. tandfonline.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. scripps.edunih.govsci-hub.se This strategy is a cornerstone of medicinal chemistry for optimizing drug candidates.

The substitution of a piperazine ring with a this compound ring can be advantageous in several ways. The introduction of the fluorine atom reduces the pKa of the piperidine nitrogen, making it more similar in basicity to piperazine. tandfonline.com This can lead to improved pharmacokinetic properties, such as enhanced oral absorption, as seen in the development of 5-HT1D receptor ligands. nih.govacs.org Molecular modeling studies have indicated that this compound can effectively replace piperazine due to their similarities in basicity and electron density distribution. tandfonline.com This bioisosteric replacement allows for the fine-tuning of a molecule's properties to improve its drug-like characteristics. scientificupdate.com

Positron Emission Tomography (PET) Tracer Development

The this compound scaffold is a valuable building block in the development of radiotracers for Positron Emission Tomography (PET) imaging. wikipedia.orgbenthamscience.com PET is a powerful in vivo imaging technique that allows for the visualization and quantification of biochemical processes. researchgate.net The incorporation of the fluorine-18 (B77423) (¹⁸F) isotope into molecules containing a this compound moiety enables the development of targeted PET tracers. nih.gov

The synthesis of [¹⁸F]this compound-containing radiotracers has been explored for various central nervous system targets. For instance, researchers have developed methods for the radiolabeling of 1,4-disubstituted 3-[¹⁸F]fluoropiperidines for the visualization of NR2B NMDA receptors. nih.gov Although the specific tracers evaluated showed minimal brain uptake, the study demonstrated the stability of the fluorine-18 atom at the 3-position of the piperidine ring, suggesting the potential of this scaffold for other PET applications. nih.gov

More successful has been the application of this technology in the development of a PET tracer for LSD1, as mentioned previously. acs.org The tracer, [¹⁸F]1g, which contains a this compound ring, has shown promise in preclinical studies for assessing the target engagement of LSD1 inhibitors. acs.org Furthermore, the this compound motif has been incorporated into the design of potential PET radiotracers for imaging tauopathy, a hallmark of several neurodegenerative diseases. acs.org These examples highlight the growing importance of this compound in the development of sophisticated molecular imaging tools for both research and clinical applications. upenn.eduhzdr.denih.gov

Incorporation of ¹⁸F into this compound Scaffolds

The development of novel radiotracers for Positron Emission Tomography (PET) often involves the incorporation of the positron-emitting isotope ¹⁸F. The 3-fluoropiperidine (B1141850) and this compound moieties have been identified as useful building blocks for creating these PET radiotracers. nih.govwhiterose.ac.uk The radiosynthesis of molecules containing these scaffolds is a key area of research.

One method involves the ¹⁸F-fluorodecarboxylation of precursor molecules. For example, 1-benzoyl-4-fluoropiperidine-4-carboxylic acid can be reacted with [¹⁸F]TEAF in the presence of a manganese catalyst and an oxidant to produce the desired [¹⁸F]gem-difluorinated product. nih.gov This method has been shown to be compatible with various functional groups, including amides, carbamates, sulfonamides, and aryl chlorides. nih.gov

Radiosynthesis and Imaging Applications

The radiosynthesis of ¹⁸F-labeled this compound derivatives allows for their use in PET imaging studies. For instance, 1,4-disubstituted 3-[¹⁸F]fluoropiperidines have been synthesized and evaluated as potential radiotracers for visualizing NR2B NMDA receptors. nih.gov While the specific antagonists developed in one study showed minimal brain uptake, the stability of the fluorine-18 atom on the piperidine ring was demonstrated, indicating the potential of this scaffold for other PET applications. nih.gov

Automated radiosynthesis platforms have been utilized to produce compounds like [¹⁸F]4,4-difluoropiperidine, which can then be used in further chemical reactions to create more complex radiolabeled molecules. nih.govacs.org This scalability is crucial for the widespread application of these radiotracers in research and clinical settings. PET imaging studies in animal models have shown that some ¹⁸F-labeled compounds containing the this compound moiety can rapidly enter the brain and exhibit favorable clearance rates. acs.org For example, a study with [¹⁸F]75 in a rhesus macaque showed significant brain uptake and clearance. acs.org

Optimization of Blood-Brain Barrier Penetration

The ability of a drug to cross the blood-brain barrier (BBB) is critical for treating central nervous system (CNS) disorders. The incorporation of fluorine into a molecule can increase its lipophilicity, which can facilitate crossing the BBB. tandfonline.com The this compound scaffold has been investigated as a strategy to improve the BBB penetration of various compounds. scispace.com

For instance, the replacement of a piperazine group with a this compound has been explored to enhance oral absorption and bioavailability, which are often linked to a compound's ability to permeate biological membranes like the BBB. tandfonline.com Studies on T-type calcium channel antagonists have shown that the introduction of a this compound moiety can lead to potent and selective antagonists with in vivo CNS efficacy. nih.gov Furthermore, transporter studies can help predict a compound's ability to cross the BBB by identifying if it is a substrate for efflux transporters like P-glycoprotein (P-gp) and BCRP, which actively pump drugs out of the brain. drugdiscoverychemistry.comnih.govtandfonline.com

Impact on Drug Metabolism and Pharmacokinetics (DMPK)

Drug metabolism and pharmacokinetics (DMPK) studies are essential in drug discovery to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound. bioivt.com The introduction of a this compound moiety can significantly influence these properties.

Prevention of Oxidative Metabolism

Fluorine's high electronegativity makes the carbon-fluorine (C-F) bond stronger than a carbon-hydrogen (C-H) bond. Substituting a hydrogen atom with fluorine at a site susceptible to metabolic attack can block oxidative metabolism at that position. tandfonline.com This strategy can lead to a more metabolically stable compound with a longer half-life and improved bioavailability. tandfonline.com The 3-fluoropiperidine scaffold has been specifically noted for its role in preventing metabolism. whiterose.ac.uk While the focus is often on blocking metabolism at the site of fluorination, fluorine substitution at adjacent or distant sites can also influence drug metabolism through inductive or conformational effects. tandfonline.com However, it is important to note that in some cases, a phenomenon known as the "fluorine NIH shift" can occur, where the fluorine atom shifts during oxidation, meaning that oxidation at the fluorinated site is not entirely prevented. tandfonline.com

Improvement of Absorption and Bioavailability Profiles

The introduction of fluorine can alter a molecule's physicochemical properties, such as its basicity (pKa). tandfonline.com Reducing the basicity of a compound can improve its membrane permeability and, consequently, its oral absorption and bioavailability. tandfonline.commdpi.compatsnap.com The this compound moiety has been shown to be significantly less basic than the corresponding piperidine. tandfonline.com This reduction in pKa has been demonstrated to have a beneficial impact on the oral absorption of certain drug candidates. researchgate.net For example, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles to give this compound derivatives resulted in improved pharmacokinetic profiles. tandfonline.com A preclinical study of a MET kinase inhibitor containing a 3-fluoropiperidine moiety showed oral bioavailability ranging from 11.2% to 88.0% across different animal species. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for optimizing lead compounds in drug discovery. acs.orgmdpi.com The introduction of a this compound scaffold is a key modification in many SAR investigations.

In the development of selective human 5-HT1D receptor ligands, replacing a piperidine or piperazine ring with a this compound was a key strategy. tandfonline.com While the this compound analogue had reduced selectivity compared to the piperidine and piperazine versions, it demonstrated effective absorption and measurable systemic levels after two hours. tandfonline.com This highlights a common trade-off in drug design where a modification might slightly decrease activity at the target but significantly improve pharmacokinetic properties.

Q & A

Q. What are the most reliable synthetic routes for 4-fluoropiperidine and its derivatives?

- Methodological Answer : A common approach involves reductive amination of fluorinated ketones with piperidine. For example, 3-(4-fluorobenzyl)piperidine hydrochloride is synthesized by reacting 4-fluorophenylacetone with piperidine in the presence of sodium borohydride (NaBH₄) under anhydrous ethanol or methanol . Key parameters include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (room temperature to 60°C), and base selection (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products.

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming fluorination and substituent positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography provides definitive stereochemical data. For example, the InChI key and SMILES notation for 3-(4-fluorobenzyl)piperidine hydrochloride (PubChem CID: DTXSID20592098) are used to cross-reference spectral data .

Q. What stability considerations are critical for handling this compound derivatives?

- Methodological Answer : this compound derivatives are sensitive to moisture and light. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended. Stability assays under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways, with HPLC monitoring for byproduct formation .

Advanced Research Questions

Q. How does fluorination at the 4-position of piperidine influence pharmacokinetic (PK) properties?

- Methodological Answer : Fluorine’s electronegativity reduces basicity (lower pKa) and enhances metabolic stability by resisting oxidative metabolism. In PK studies, this compound derivatives (e.g., compound 11k in ) showed prolonged half-life (t₁/₂ = 5.2 hrs) compared to non-fluorinated analogs (t₁/₂ = 2.1 hrs) due to reduced clearance and volume of distribution (Vss). Computational modeling (e.g., log P calculations) can predict bioavailability improvements .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, buffer pH). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) are recommended. For instance, inconsistent IC₅₀ values in kinase inhibition studies may require re-evaluation under uniform ATP concentrations .

Q. How can researchers optimize reaction yields for multi-step syntheses of this compound-based compounds?

- Methodological Answer : Design-of-experiments (DoE) approaches, such as Taguchi arrays, can identify critical factors (e.g., molar ratios, catalyst loading). For a thiophene-substituted derivative (), Pd-catalyzed coupling reactions achieved 78% yield when using 2 mol% Pd(PPh₃)₄ and 1.5 eq boronic acid at 80°C. Kinetic studies (e.g., in situ FTIR) help monitor intermediate formation .

Key Guidelines for Academic Rigor

- Literature Review : Prioritize primary sources (e.g., PubChem, Beilstein Journal) over vendor databases .

- Ethical Compliance : Adhere to safety protocols for fluorinated compounds (e.g., PPE, fume hoods) .

- Data Reproducibility : Publish full experimental details (solvent grades, instrument models) in supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。